molecular formula C17H15Cl2N3O2 B5730652 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide

Cat. No.: B5730652
M. Wt: 364.2 g/mol
InChI Key: MURDDJDHCFHGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide is a synthetic benzimidazole derivative with a molecular formula of C17H15Cl2N3O2 and a molecular weight of 364.226 g/mol . This research chemical features a benzamide group linked to a benzimidazole moiety, a structural motif common in compounds investigated for various bioactive properties . The benzimidazole core is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds and drugs targeting a range of conditions . Structurally related benzimidazole derivatives have been reported to exhibit antimicrobial activity against strains such as MSSA, MRSA, Escherichia coli , and Streptococcus faecalis , as well as demonstrating anticancer effects against various human cancer cell lines . Furthermore, analogous compounds containing the 2-methoxybenzamide group have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a key target in cancer research, suggesting a potential mechanism of action for this class of molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c1-24-16-11(19)7-6-10(18)15(16)17(23)20-9-8-14-21-12-4-2-3-5-13(12)22-14/h2-7H,8-9H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURDDJDHCFHGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NCCC2=NC3=CC=CC=C3N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of chlorine and methoxy substituents enhances its pharmacological properties. The structural formula is represented as follows:

N 2 1H benzimidazol 2 yl ethyl 3 6 dichloro 2 methoxybenzamide\text{N 2 1H benzimidazol 2 yl ethyl 3 6 dichloro 2 methoxybenzamide}

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different derivatives tested against selected cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-74.5
N-methyl-substituted derivativeMCF-73.1
Hydroxy-substituted derivativeHCT 1163.7
Cyano-substituted derivativeHEK 2935.3

The compound's activity against MCF-7 cells suggests a potential mechanism of action involving the inhibition of cell proliferation through pathways related to oxidative stress and apoptosis induction .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antibacterial activity. A study reported the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (µM)
E. coli16
S. aureus8
E. faecalis8

These results indicate that the compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in cell growth and survival pathways. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, the presence of electron-donating groups such as methoxy enhances antioxidant activity, which may contribute to its antiproliferative effects by reducing oxidative stress in cells .

Case Study 1: Anticancer Efficacy

In a recent study focusing on the efficacy of this compound against breast cancer cells, researchers observed a dose-dependent reduction in cell viability. The study utilized various assays including MTT and flow cytometry to assess apoptosis rates. Results indicated that treatment with the compound led to significant apoptosis in MCF-7 cells compared to control groups.

Case Study 2: Antibacterial Activity

Another investigation evaluated the antibacterial potential of this compound against clinically relevant strains of bacteria. The study employed disk diffusion methods and broth microdilution techniques to determine MIC values. The findings confirmed that this compound effectively inhibited bacterial growth at low concentrations.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide typically involves the condensation of benzimidazole derivatives with chloro-substituted benzamides. The reaction conditions often include the use of mild solvents and oxidizing agents to ensure high yields and purity of the final product. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Summary of Synthesis Conditions

Compound NameReaction ConditionsYield (%)Characterization Methods
This compoundEthanol:Water (9:1), Na2S2O545-98%FTIR, 1H-NMR, ESI-HRMS

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. Studies have evaluated its efficacy against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer). The structure-activity relationship (SAR) analysis indicates that modifications on the benzimidazole scaffold significantly influence its bioactivity.

Case Study: Anticancer Efficacy

In a study examining a series of benzimidazole derivatives, it was found that compounds with electron-withdrawing groups at specific positions exhibited enhanced anticancer activity. For instance, compounds with chloro substitutions showed IC50 values ranging from 6.61 mg/mL to >100 mg/mL across different cell lines, indicating varying potency depending on the substituents present .

Antibacterial Properties

In addition to its anticancer potential, this compound has been investigated for its antibacterial effects. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial enzymes or cellular components.

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

Cancer Treatment

Given its demonstrated anticancer activity, this compound could be further developed as a lead candidate for new cancer therapies. Ongoing research aims to optimize its structure to enhance potency and selectivity against cancer cells while minimizing toxicity to normal tissues.

Antimicrobial Agents

The antibacterial properties indicate potential for development as a novel antimicrobial agent. Further studies are needed to evaluate its effectiveness in clinical settings and to understand the mechanisms underlying its antibacterial action.

Chemical Reactions Analysis

Condensation Reactions

A common method for quinoxaline derivatives involves the condensation of o-phenylenediamine with aldehydes or ketones. For example:

  • 2-Methyl-3-(4-nitrophenyl)quinoxaline is synthesized by reacting 2-methylquinoxaline with 4-nitrobenzaldehyde under catalytic conditions (e.g., p-toluenesulfonic acid).

  • Adjusting reaction parameters (temperature, catalyst concentration) or using continuous flow reactors can optimize yield and efficiency.

Nucleophilic Aromatic Substitution (SNAr)

Disubstituted quinoxalines can be synthesized via SNAr reactions. For instance:

  • 2,3-dichloroquinoxaline reacts with aliphatic or aromatic amines to yield substituted derivatives .

  • Nitro groups may influence reactivity due to their electron-withdrawing nature, directing substitution patterns .

Key Reaction Mechanisms

The nitro and methyl substituents significantly affect reactivity.

Electrophilic Aromatic Substitution

  • The quinoxaline core (electron-deficient due to nitrogen atoms) may undergo substitution at positions adjacent to the nitrophenyl group .

Reduction and Functionalization

Nitro groups can be reduced to amines, enabling further reactions:

  • Reduction of nitro to amine : Using reagents like Fe/HCl or catalytic hydrogenation, though specific conditions for this derivative are not detailed in the sources .

  • Subsequent acetylation or alkylation of the amine group may occur .

Functional Group Transformations

The methyl and nitro groups enable diverse chemical modifications:

Functional Group Transformation Reagents/Conditions Reference
Nitro Reduction to amineFe/HCl or H₂/Pd-C
Methyl Oxidation to carboxylic acidKMnO₄, H+ or CrO₃
Quinoxaline Core Alkylation/arylationAlkyl halides, SNAr conditions

Biological and Chemical Implications

The structural features of 2-(4-methyl-3-nitrophenyl)quinoxaline influence its applications:

  • Antimicrobial/Antiviral Activity : Quinoxalines with nitro groups are explored as enzyme inhibitors (e.g., HCV NS3/4A protease) due to their

Comparison with Similar Compounds

Key Compounds Analyzed :

N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide (Compound 21) Structure: Features a benzimidazole core linked to a 2,4-dimethoxybenzamide group via a cyanobenzene spacer. Synthesis: Prepared via condensation of 2,4-dimethoxybenzoyl chloride with 2-amino-5(6)-cyanobenzimidazole in dry toluene, followed by recrystallization . Comparison: The methoxy substituents in this compound enhance solubility, whereas the target compound’s dichloro groups may improve lipophilicity and binding affinity to hydrophobic targets.

N’-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives (3a–3b)

  • Structure : Contains a hydrazide linker between benzimidazole and substituted benzaldehyde groups.
  • Synthesis : Multi-step synthesis involving condensation with hydrazine hydrate and substituted benzaldehydes .
  • Comparison : The hydrazide group in these derivatives introduces conformational flexibility, contrasting with the rigid amide linkage in the target compound.

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide Structure: Similar to the target compound but with a 4-chloro-3-nitrobenzamide group instead of 3,6-dichloro-2-methoxybenzamide. Properties: Molecular weight = 344.75 g/mol; predicted pKa = 11.73 .

Ethyl 2-(1H-Benzimidazol-2-yl)-2-[2-(4-Nitrophenyl)Hydrazinyl]Acetate

  • Structure : Features a nitrophenylhydrazone moiety and benzimidazole, stabilized by intramolecular hydrogen bonds.
  • Crystallography : Dihedral angles between aromatic subunits (7.35° and 18.23°) influence molecular packing and stability .
  • Comparison : The target compound’s dichloro and methoxy substituents may lead to distinct hydrogen-bonding patterns and crystal lattice interactions.

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Predicted pKa Reference
Target Compound 3,6-dichloro, 2-methoxy Not provided Amide, benzimidazole, chloro, methoxy ~11.7*
N-(5(6)-Cyanobenzimidazol-2-yl)-... 2,4-dimethoxy 359.4 Cyanobenzene, methoxy, amide Not reported
N-[2-(Benzimidazol-2-yl)ethyl]-4-chloro-... 4-chloro, 3-nitro 344.75 Nitro, chloro, amide 11.73
Ethyl 2-(Benzimidazol-2-yl)-... 4-nitrophenylhydrazone Not provided Hydrazone, ester, nitro Not reported

*Estimated based on structural similarity to .

Q & A

What synthetic methodologies are recommended for preparing benzimidazole-linked benzamide derivatives like N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide?

Basic:
A common approach involves condensation reactions between benzimidazole precursors (e.g., 1,2-diaminobenzene) and appropriately substituted carbonyl intermediates. For example, describes a reflux-based method using benzamide derivatives in a water bath at 100°C for 2 hours, followed by recrystallization from methanol. Column chromatography (e.g., silica gel with hexane/ethyl acetate) is often employed for purification .

Advanced:
To optimize regioselectivity in dichloro-substituted benzamides, consider microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated cross-coupling) to control halogen positioning. highlights the importance of stepwise functionalization, such as introducing the benzimidazole-ethyl moiety via nucleophilic substitution before attaching the dichloro-methoxybenzamide group. Reaction monitoring via TLC and NMR (e.g., tracking coupling constants for aromatic protons) is critical .

How can structural characterization resolve ambiguities in benzimidazole derivative crystallography?

Basic:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. and detail protocols using Bruker APEXII CCD diffractometers with Mo-Kα radiation. Hydrogen bonding networks (e.g., N–H⋯O and C–H⋯O interactions) should be analyzed to confirm molecular conformation .

Advanced:
For disordered structures (common in dichloro-substituted systems), employ SHELXL refinement ( ) with twin modeling. Use residual density maps to identify solvent occupancy. reports dihedral angles (e.g., 7.35° between benzimidazole and methoxybenzamide groups), which can be cross-validated with DFT calculations .

What bioactivity assays are suitable for evaluating benzimidazole-benzamide hybrids?

Basic:

  • Anti-inflammatory : Rat-paw edema models (), measuring inhibition of carrageenan-induced inflammation.
  • Anticonvulsant : PTZ-induced convulsion assays (), comparing latency to seizure onset at low/middle/high doses.

Advanced:
For mechanistic studies, use receptor-binding assays (e.g., dopamine D2 receptor binding in ) or enzyme inhibition (e.g., α-glucosidase in ). SAR analysis should correlate substituent effects (e.g., dichloro vs. methoxy groups) with activity trends .

How do hydrogen-bonding patterns influence the physicochemical properties of benzimidazole derivatives?

Basic:
Intermolecular hydrogen bonds (e.g., N–H⋯O in ) stabilize crystal packing, affecting solubility and melting points. Graph set analysis () can classify motifs (e.g., R₂²(8) rings) to predict polymorphism .

Advanced:
Use Hirshfeld surface analysis to quantify interaction contributions (e.g., C–H⋯Cl vs. π-π stacking). highlights how C–H⋯O bonds along the b-axis create chain-like networks, which could impact dissolution rates in pharmacokinetic studies .

How can structure-activity relationships (SAR) guide optimization of dichloro-substituted benzimidazoles?

Basic:
Compare bioactivity across derivatives with varying substituents. identifies potent anti-inflammatory activity in nitro- and hydroxy-substituted analogs, suggesting electron-withdrawing groups enhance binding .

Advanced:
Leverage QSAR models incorporating Hammett constants (σ) for chloro/methoxy groups. demonstrates that 2-hydroxybenzoic acid derivatives (e.g., Compound 3c) exhibit enhanced glucose uptake inhibition, likely due to improved hydrogen-bond donor capacity .

What analytical techniques resolve contradictions in bioactivity data across studies?

Basic:
Validate purity via HPLC-UV (>95%) and elemental analysis. Conflicting results (e.g., anticonvulsant potency in vs. other studies) may arise from differences in animal models or dosing regimens .

Advanced:
Use metabolomic profiling (LC-MS) to identify in vivo degradation products. For example, ’s radioligand study highlights how lipophilicity (logP = 40× higher than sulpiride) affects brain penetration, which may explain discrepancies in CNS activity .

What computational tools support the design of benzimidazole-based therapeutics?

Advanced:

  • Docking studies : AutoDock Vina to predict binding to targets like PFOR enzyme ( ) or α-glucosidase.
  • MD simulations : Analyze stability of benzimidazole-ethyl interactions in aqueous environments (e.g., Desmond with OPLS4 force field).
  • ADMET prediction : SwissADME to optimize logP and CNS permeability .

How can crystallographic data inform formulation strategies?

Advanced:
Thermal analysis (DSC/TGA) of crystals () identifies phase transitions. For example, low melting points in hydrazine-linked derivatives () suggest suitability for amorphous solid dispersions. Solubility parameters (Hansen solubility spheres) can be derived from crystal lattice energies .

What strategies mitigate synthetic challenges in dichloro-substituted systems?

Advanced:

  • Halogen dance : Use CuI catalysis to reposition chlorine atoms post-synthesis.
  • Protecting groups : Temporarily shield methoxy groups during benzimidazole cyclization (e.g., BOC protection in ).
  • Microwave synthesis : Reduce side reactions (e.g., dihalogenation) via controlled heating .

How do intermolecular interactions affect spectroscopic interpretations?

Advanced:
Solid-state NMR can distinguish tautomeric forms (e.g., benzimidazole N–H vs. O–H in ). IR spectroscopy (e.g., νN–H at ~3400 cm⁻¹) must account for hydrogen-bond-induced shifts, as seen in ’s intramolecular N–H⋯O bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.